molecular formula C19H36O2 B14351118 Nonadecane-2,6-dione CAS No. 93297-98-4

Nonadecane-2,6-dione

Cat. No.: B14351118
CAS No.: 93297-98-4
M. Wt: 296.5 g/mol
InChI Key: RLYAPPHZHNCVOR-UHFFFAOYSA-N
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Description

Nonadecane-2,6-dione is an organic compound with the molecular formula C19H36O2. It is a diketone, meaning it contains two ketone groups. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and two carbonyl groups positioned at the 2nd and 6th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecane-2,6-dione can be synthesized through various organic reactions. One common method involves the oxidation of nonadecane using strong oxidizing agents. Another approach is the aldol condensation of shorter-chain aldehydes or ketones, followed by subsequent reactions to elongate the carbon chain and introduce the second ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Nonadecane-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Nonadecanoic acid.

    Reduction: Nonadecane-2,6-diol.

    Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonadecane-2,6-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane-4,6-dione: Another diketone with similar properties but different positioning of the carbonyl groups.

    Octadecane-2,6-dione: A shorter-chain analog with similar chemical behavior.

    Eicosane-2,6-dione: A longer-chain analog with similar reactivity.

Uniqueness

Nonadecane-2,6-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

93297-98-4

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

nonadecane-2,6-dione

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3

InChI Key

RLYAPPHZHNCVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)C

Origin of Product

United States

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